molecular formula C13H15N3O3 B15065793 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B15065793
M. Wt: 261.28 g/mol
InChI Key: RRXDBKCDLHZABU-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzo[d][1,3]dioxole moiety fused with a spirocyclic oxa-triazaspirodecene ring system. The presence of multiple heteroatoms and aromatic rings makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzo[d][1,3]dioxole and the spirocyclic oxa-triazaspirodecene moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.

    Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole moiety exhibit similar aromatic properties.

Uniqueness

The uniqueness of 3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene lies in its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C13H15N3O3/c1-2-10-11(18-8-17-10)7-9(1)12-15-13(19-16-12)3-5-14-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16)

InChI Key

RRXDBKCDLHZABU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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